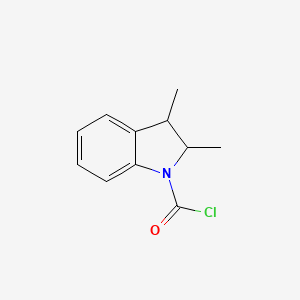

2,3-Dimethylindoline-1-carbonyl chloride

Beschreibung

Eigenschaften

CAS-Nummer |

126535-39-5 |

|---|---|

Molekularformel |

C11H12ClNO |

Molekulargewicht |

209.673 |

IUPAC-Name |

2,3-dimethyl-2,3-dihydroindole-1-carbonyl chloride |

InChI |

InChI=1S/C11H12ClNO/c1-7-8(2)13(11(12)14)10-6-4-3-5-9(7)10/h3-8H,1-2H3 |

InChI-Schlüssel |

XFLIUTFOXIBMKC-UHFFFAOYSA-N |

SMILES |

CC1C(N(C2=CC=CC=C12)C(=O)Cl)C |

Synonyme |

1H-Indole-1-carbonyl chloride, 2,3-dihydro-2,3-dimethyl- (9CI) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 2,3-Dimethylindoline-1-carbonyl chloride

Executive Summary

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2,3-Dimethylindoline-1-carbonyl chloride, a key synthetic intermediate in pharmaceutical and materials science. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet. It offers a predictive analysis and detailed experimental methodologies for acquiring and interpreting data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing foundational principles with field-proven insights, this guide establishes a self-validating system for the structural elucidation and purity confirmation of this target molecule and its analogues.

Introduction: The Target Molecule

2,3-Dimethylindoline-1-carbonyl chloride is a derivatized heterocyclic compound. The indoline core is a prevalent scaffold in medicinal chemistry, while the N-carbonyl chloride functionality makes it a reactive precursor for the synthesis of a wide array of amides, esters, and other carbamoyl derivatives.[1] Accurate structural confirmation is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final products. Spectroscopic analysis provides the definitive molecular fingerprint required for this validation.

Caption: Structure of 2,3-Dimethylindoline-1-carbonyl chloride.

The Integrated Analytical Workflow

No single technique provides a complete structural picture. The most robust characterization relies on the synergy between IR, NMR, and MS. IR identifies the functional groups present, MS provides the molecular weight and fragmentation clues, and NMR maps the precise connectivity of the atoms. This integrated approach ensures unambiguous structural confirmation.

Caption: Integrated workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Rationale

IR spectroscopy is the initial, rapid assessment for confirming the presence of key functional groups. For this molecule, the most diagnostic signal is the carbonyl (C=O) stretch of the acyl chloride. Its high frequency is a direct result of the strong electron-withdrawing effect of the chlorine atom, which shortens and strengthens the C=O bond.

Experimental Protocol

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the sample with ~100 mg of dry, IR-grade KBr. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press. Alternatively, for a qualitative scan, dissolve a small amount of sample in a volatile solvent (e.g., dichloromethane), cast a thin film onto a salt plate (NaCl or KBr), and allow the solvent to evaporate.

-

Background Collection: Place the empty sample holder (or a pure KBr pellet) in the spectrometer and run a background scan. This is crucial to subtract atmospheric H₂O and CO₂ signals.

-

Sample Analysis: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Anticipated Spectral Features

The following table summarizes the expected absorption bands based on known frequencies for similar functional groups.[2][3]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Comments |

| ~1785 - 1815 | C=O Stretch (Acyl Chloride) | Strong | Key diagnostic peak. The high frequency is characteristic of acyl chlorides due to the inductive effect of the chlorine atom.[4] |

| 3050 - 3100 | Aromatic C-H Stretch | Medium | Indicates the presence of the benzene ring. |

| 2850 - 2960 | Aliphatic C-H Stretch | Medium | Arises from the methyl (CH₃) and methine (C-H) groups on the indoline ring. |

| 1600, 1480 | Aromatic C=C Stretch | Medium | Skeletal vibrations of the benzene ring. |

| 1350 - 1380 | C-N Stretch (Aromatic Amine) | Medium | Characteristic of the N-aryl bond within the indoline system. |

| 740 - 760 | Aromatic C-H Bend | Strong | Out-of-plane bending. The exact position can indicate the substitution pattern on the benzene ring (ortho-disubstituted). |

| 600 - 800 | C-Cl Stretch | Medium | Often complex and may overlap with other vibrations in the fingerprint region, but its presence is expected. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

Expertise & Rationale

NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework. ¹H NMR reveals the number of different types of protons, their electronic environments, and their proximity to one another. ¹³C NMR complements this by identifying all unique carbon atoms, including the quaternary and carbonyl carbons. The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for its excellent solubilizing power for many organic compounds and its single, easily identifiable residual solvent peak.[5]

Experimental Protocol

-

Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for optimal magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This results in each unique carbon appearing as a singlet, simplifying the spectrum.

-

A larger number of scans is required due to the lower natural abundance of ¹³C.

-

Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.[5]

-

Anticipated ¹H NMR Spectrum (500 MHz, CDCl₃)

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale & Comments |

| ~7.2 - 7.5 | m | 4H | Ar-H | Aromatic protons on the benzene ring. Will likely appear as a complex multiplet due to ortho, meta, and para couplings. |

| ~4.0 - 4.5 | q | 1H | CH -CH₃ (C2) | Methine proton at the C2 position. Expected to be a quartet due to coupling with the adjacent C2-methyl group. Deshielded by the adjacent nitrogen. |

| ~3.0 - 3.5 | m | 1H | CH -CH₃ (C3) | Methine proton at the C3 position. Will be a complex multiplet due to coupling with the C3-methyl and the C2-proton. |

| ~1.4 - 1.6 | d | 3H | C2-CH ₃ | Doublet due to coupling with the C2-proton. |

| ~1.2 - 1.4 | d | 3H | C3-CH ₃ | Doublet due to coupling with the C3-proton. |

Anticipated ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Predicted δ (ppm) | Assignment | Rationale & Comments |

| ~168 - 172 | C =O | Key diagnostic peak. The carbonyl carbon of the acyl chloride is highly deshielded and will appear far downfield. For comparison, the carbonyl carbon in dimethylcarbamoyl chloride appears around 169 ppm.[6] |

| ~145 - 155 | Ar-C -N | Quaternary aromatic carbon attached to the nitrogen. |

| ~120 - 140 | Ar-C | Aromatic carbons. Four distinct signals are expected. |

| ~55 - 65 | C 2 | Aliphatic carbon adjacent to nitrogen. |

| ~35 - 45 | C 3 | Aliphatic carbon at the C3 position. |

| ~15 - 25 | C H₃ | Methyl carbons. Two distinct signals are expected. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Rationale

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules, often yielding an intact molecular ion (or a protonated/sodiated adduct), which is critical for confirming the molecular formula.[7] Tandem MS (MS/MS) can then be used to induce fragmentation, providing pieces of the structural puzzle that corroborate the NMR and IR data. A key feature to look for is the isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of ~3:1), which will result in M+ and M+2 peaks with a corresponding intensity ratio.

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

MS Acquisition (Positive Ion Mode):

-

Acquire a full scan mass spectrum over a range of m/z 50-500.

-

Optimize source parameters (e.g., spray voltage, capillary temperature) to maximize the signal of the molecular ion.

-

Look for the protonated molecule [M+H]⁺.

-

-

MS/MS Fragmentation:

-

Select the [M+H]⁺ ion as the precursor ion.

-

Apply collision-induced dissociation (CID) energy to induce fragmentation and acquire the product ion spectrum.

-

Anticipated Mass Spectrum

-

Molecular Formula: C₁₁H₁₂ClNO

-

Molecular Weight: 209.68 g/mol

-

Expected Molecular Ion: A protonated molecule [M+H]⁺ at m/z 210 (for ³⁵Cl) and m/z 212 (for ³⁷Cl) in an approximate 3:1 ratio.

-

Key Fragmentation Pathways: The N-COCl bond is labile and represents a likely point of initial fragmentation.

Caption: Plausible ESI-MS fragmentation pathway.

Conclusion: A Unified Structural Assignment

The collective evidence from these three spectroscopic techniques provides a robust and unambiguous confirmation of the structure of 2,3-Dimethylindoline-1-carbonyl chloride.

-

IR spectroscopy confirms the presence of the critical acyl chloride C=O functional group and the aromatic indoline core.

-

Mass spectrometry verifies the correct molecular weight (209.68 g/mol ) and formula through the molecular ion peak, with the characteristic 3:1 isotopic pattern for chlorine confirming its presence.

-

¹H and ¹³C NMR spectroscopy provide the final, high-resolution proof, mapping out the exact connectivity of the aliphatic and aromatic protons and carbons, consistent with the proposed 2,3-dimethylindoline framework.

By following this integrated workflow, researchers can confidently verify the identity, purity, and structural integrity of their synthesized material, ensuring the reliability of their subsequent research and development efforts.

References

- Vertex AI Search. Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information.

- Vertex AI Search. Synthesis and Studies of Aqueous-Stable Diruthenium Aminocarbyne Complexes Uncovered an N-Indolyl Derivative as Prospective Anticancer Agent - Supporting Information.

- MDPI. 2-(3′,5′-Bis((dodecyloxy)carbonyl)-2′,6′-dimethyl-1′,4′-dihydro-[3,4′-bipyridin]-1-ium-1-yl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide.

- Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart.

- IUCr. Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene.

- SciSpace. Synthesis of 2-Oxo-3-phenylimidazolidine-1-carbonyl chloride.

- MDPI. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins.

- Nature. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry.

- MDPI. Chemical Composition, Biomolecular Analysis, and Nuclear Magnetic Resonance Spectroscopic Fingerprinting of Posidonia oceanica and Ascophyllum nodosum Extracts.

- PubMed. The infrared spectra of nitriles and related compounds frozen in Ar and H2O.

- PMC. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity.

- RSC Publishing. Electrospray mass spectrometry of metal carbonyl complexes.

- ChemicalBook. Dimethylcarbamoyl chloride (79-44-7) 13C NMR spectrum.

- ANURAG ATEET GUPTA* AND ANIL K. SENGUPTA. Reaction of 1,5-Disubstituted-indoline-2,3-dione with Aroylhydrazines.

- UNT Digital Library. INFRARED STUDIES OF GROUP VIB METAL CARBONYL DERIVATIVES.

Sources

- 1. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. digital.library.unt.edu [digital.library.unt.edu]

- 4. scispace.com [scispace.com]

- 5. chem.washington.edu [chem.washington.edu]

- 6. Dimethylcarbamoyl chloride (79-44-7) 13C NMR spectrum [chemicalbook.com]

- 7. Electrospray mass spectrometry of metal carbonyl complexes [ ] † - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Mechanism of reaction for 2,3-Dimethylindoline-1-carbonyl chloride with primary amines

The following technical guide details the mechanistic and practical aspects of reacting 2,3-dimethylindoline-1-carbonyl chloride with primary amines. This document is structured for researchers requiring rigorous control over urea synthesis and chiral derivatization workflows.

Executive Summary

The reaction between 2,3-dimethylindoline-1-carbonyl chloride (DUI-Cl) and primary amines is a nucleophilic acyl substitution utilized to synthesize unsymmetrical N,N-disubstituted ureas . Unlike simple dialkylcarbamoyl chlorides, the indoline scaffold imparts unique electronic and steric properties to the electrophile. The nitrogen atom, constrained within a fused bicyclic system, exhibits reduced orbital overlap with the carbonyl group compared to aliphatic amines, enhancing the electrophilicity of the carbonyl carbon.

This reaction is critical in two primary domains:

-

Medicinal Chemistry: Synthesis of urea-based pharmacophores with rigidified termini.

-

Chiral Analysis: Use of enantiopure (2R,3R)- or (2S,3S)-DUI-Cl as a Chiral Derivatizing Agent (CDA) to determine the enantiomeric purity of chiral primary amines via diastereomeric urea formation.

Molecular Architecture & Reactivity Profile

To optimize this reaction, one must understand the competing electronic and steric forces at play within the electrophile.

Electronic Activation (The Indoline Effect)

In a standard dimethylcarbamoyl chloride (

However, in 2,3-dimethylindoline-1-carbonyl chloride :

-

The nitrogen lone pair is partially delocalized into the fused benzene ring (aniline character).

-

Consequence: The resonance donation into the carbonyl is attenuated. This renders the carbonyl carbon more electron-deficient (more electrophilic) than in aliphatic analogs, facilitating nucleophilic attack even by moderately hindered amines.

Steric Modulation

The methyl groups at the C2 and C3 positions of the indoline ring create a defined steric environment.

-

Kinetic Impact: These groups shield the N1-carbonyl bond, potentially slowing the rate of hydrolysis (moisture sensitivity) while still permitting attack by primary amines.

-

Stereoselectivity: If the reagent is enantiopure, the C2/C3 methyls induce a chiral twist, allowing for the kinetic resolution of racemic amines or the formation of separable diastereomers.

Detailed Reaction Mechanism[1]

The transformation follows a classic Addition-Elimination (

The Pathway

-

Nucleophilic Attack: The lone pair of the primary amine (

) attacks the electrophilic carbonyl carbon of the DUI-Cl. -

Tetrahedral Intermediate: A zwitterionic tetrahedral intermediate forms. The steric bulk of the indoline ring may destabilize this intermediate, making the collapse to product rapid.

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (

) as a good leaving group. -

Deprotonation: The resulting protonated urea is neutralized by an auxiliary base (e.g., Triethylamine, DIPEA) or an excess of the starting amine.[1]

Mechanistic Visualization

The following diagram maps the reaction coordinate and the role of the base scavenger.

Caption: Step-wise S_N(Acyl) mechanism showing the progression from reagents to the stable urea product via the tetrahedral intermediate.

Experimental Protocol

This protocol is designed for the synthesis of ureas on a 1.0 mmol scale. It includes self-validating checkpoints to ensure reaction integrity.

Reagents & Materials

-

Electrophile: 2,3-Dimethylindoline-1-carbonyl chloride (1.0 equiv)

-

Nucleophile: Primary Amine (

) (1.1 equiv) -

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 - 2.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: DCM is preferred for solubility; THF is required if the amine is polar.

Step-by-Step Methodology

| Step | Action | Rationale (Expertise) |

| 1 | Preparation | Dissolve 1.0 mmol of primary amine and 1.5 mmol of DIPEA in 5 mL anhydrous DCM under inert atmosphere ( |

| 2 | Addition | Cool the solution to 0°C. Add 1.0 mmol of DUI-Cl (dissolved in 2 mL DCM) dropwise over 5 minutes. |

| 3 | Reaction | Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. |

| 4 | Checkpoint | TLC/LCMS Validation: Check for disappearance of the amine and DUI-Cl. |

| 5 | Quench | Add 10 mL saturated |

| 6 | Workup | Extract with DCM (3 x 10 mL). Wash combined organics with 1M HCl (if product is not basic) then Brine. Dry over |

Purification Flow

The following workflow ensures high purity isolation, critical for biological testing or chiral analysis.

Caption: Standard workup procedure to isolate neutral urea product free from amine and salt contaminants.

Troubleshooting & Optimization

Common Failure Modes

-

Low Yield: Often caused by moisture in the solvent hydrolyzing the carbamoyl chloride before it reacts with the amine. Solution: Use freshly distilled DCM or molecular sieves.

-

No Reaction: The amine might be too sterically hindered or electron-deficient (e.g., nitro-anilines). Solution: Switch solvent to 1,2-dichloroethane (DCE) and heat to 60°C. Add a catalyst like DMAP (4-dimethylaminopyridine) (0.1 equiv).

-

Racemization (If using chiral DUI-Cl): Excessive heat or strong bases can cause epimerization at the C2/C3 positions of the indoline. Solution: Keep reaction at 0°C–RT and use non-nucleophilic bases like DIPEA.

Analytical Interpretation

When using chiral DUI-Cl for enantiomeric excess (

-

The reaction will produce two diastereomers:

and -

These diastereomers will have distinct NMR shifts (particularly the methyl doublets on the indoline) and distinct retention times on achiral HPLC columns.

References

-

General Carbamoyl Chloride Reactivity

-

Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (2013).

-

-

Urea Synthesis Methodologies

-

Sartori, G., & Maggi, R. Advances in the Synthesis of Ureas. Science of Synthesis. (2016).[2]

-

-

Chiral Derivatizing Agents (Concept Grounding)

-

Seco, J. M., Quiñoá, E., & Riguera, R. "The Assignment of Absolute Configuration by NMR". Chemical Reviews, 104(1), 17-118. (2004).

-

-

Indoline Chemistry & Sterics

-

Gribble, G. W. "Recent developments in indole ring synthesis—methodology and applications". Journal of the Chemical Society, Perkin Transactions 1. (2000).

-

Sources

Structural Dynamics and Crystallographic Analysis of 2,3-Dimethylindoline Derivatives

Content Type: Technical Guide / Whitepaper Audience: Structural Biologists, Medicinal Chemists, and Crystallographers Version: 1.0

Executive Summary & Structural Significance[1][2][3]

The 2,3-dimethylindoline scaffold represents a critical pharmacophore in medicinal chemistry, serving as a core motif in kinase inhibitors, GPCR ligands, and chiral auxiliaries. Unlike the planar indole system, the 2,3-dimethylindoline moiety introduces significant stereochemical complexity due to the

This guide provides a rigorous protocol for the synthesis, crystallization, and X-ray structural determination of these derivatives. The primary technical challenge lies in distinguishing the cis and trans diastereomers and accurately modeling the "puckering" of the five-membered nitrogenous ring, which profoundly influences ligand-protein binding affinities.

Synthesis and Stereochemical Control

The crystallographic journey begins with high-purity synthesis. The reduction of 2,3-dimethylindole generates two diastereomers: cis and trans. Because C2 (adjacent to Nitrogen) and C3 (benzylic) are chemically distinct, this molecule possesses two non-equivalent stereocenters, resulting in two enantiomeric pairs (four stereoisomers total).

Synthetic Pathway & Purification

The reduction is typically achieved using NaBH

Critical Protocol:

-

Reduction: Treat 2,3-dimethylindole with NaBH

CN in glacial acetic acid at 15°C. -

Quenching: Basify with NaOH to pH > 10 to ensure the free base is formed (crucial for solubility in organic solvents).

-

Separation: The cis and trans isomers exhibit distinct

values. Flash column chromatography (Silica gel, Hexane:EtOAc gradient) is required.-

Cis-isomer: Typically more polar (elutes later) due to the accessible lone pair/NH dipole alignment.

-

Trans-isomer: Typically less polar (elutes earlier).

-

Crystallization Workflow

X-ray quality crystals require high diastereomeric purity (>98% de).

Table 1: Optimized Crystallization Conditions

| Parameter | Method A (Free Base) | Method B (Salt Formation) |

| Solvent System | Ethanol / Hexane (1:3) | Methanol / Diethyl Ether |

| Technique | Slow Evaporation at 4°C | Vapor Diffusion |

| Target Species | Neutral molecule | Hydrochloride or Picrate salt |

| Crystal Habit | Prisms or Plates | Needles (often require re-seeding) |

| Key Variable | Concentration (15-20 mg/mL) | Acid stoichiometry (1.05 eq) |

Experimental Workflow Visualization

The following diagram outlines the decision logic for processing the reaction mixture into a solved structure.

Figure 1: Workflow from crude synthesis to structural refinement.[1] Note the feedback loop for crystal quality.

X-Ray Diffraction Methodology

Data Collection Parameters

To resolve the precise geometry of the puckered ring and the hydrogen atom positions (essential for stereochemical assignment), low-temperature data collection is mandatory.

-

Temperature: 100 K (using

stream). This minimizes thermal ellipsoids, particularly for the methyl groups at C2/C3 which often exhibit rotational disorder at room temperature. -

Radiation Source:

-

Molybdenum (Mo K

): Preferred for routine organic structures. -

Copper (Cu K

): Essential if determining absolute configuration (chirality) via the Flack parameter, provided the molecule contains no heavy atoms (though anomalous scattering is weak for C/N/O, modern detectors can sometimes resolve it).

-

-

Resolution: 0.75 Å or better is required to observe the deformation electron density in the aromatic ring.

Refinement Strategy (SHELX)

-

Space Group Determination: Expect monoclinic (

) for racemates. If the sample was chirally resolved, expect non-centrosymmetric groups like -

Hydrogen Treatment:

-

Methyl H: Constrain as idealized rigid groups (AFIX 137) allowing rotation to fit electron density.

-

Amine H (N-H): Locate in the difference Fourier map and refine freely if data quality permits; otherwise, constrain (AFIX 43) to the Nitrogen.

-

Structural Analysis & Interpretation

This is the core of the technical evaluation. The 2,3-dimethylindoline structure is defined by two major geometric parameters: the Ring Puckering and the Stereochemical Torsion .

The Five-Membered Ring Pucker

Unlike the planar indole, the dihydro-ring in indoline is flexible. It typically adopts an "Envelope" (

-

Envelope Conformation: Usually, the Nitrogen atom or the C2 atom deviates from the mean plane formed by the fused benzene ring atoms (C7a-C3a-C3).

-

Puckering Parameters (Cremer-Pople): Calculate the amplitude (

) and phase (-

Observation: In 2,3-dimethyl derivatives, steric repulsion between the C2-Me and C3-Me groups forces the ring into a significant pucker, often lengthening the C2-C3 bond beyond the standard 1.54 Å.

-

Distinguishing Cis vs. Trans

The crystal structure provides the definitive assignment of relative stereochemistry.

-

Trans-Isomer: The torsion angle

will be anti-periplanar (approx. 150°–170°) or significantly offset from 0°. The methyl groups point in opposite directions relative to the ring plane. -

Cis-Isomer: The torsion angle

will be syn-clinal (approx. 30°–60°). One methyl is pseudo-axial, and one is pseudo-equatorial.

Supramolecular Architecture

The packing is dominated by the N-H donor.

-

Interaction:

(T-shaped interaction with the benzene ring of a neighbor) or -

Pi-Stacking: The "clip" shape of the molecule often prevents simple parallel stacking, leading to herringbone or zigzag packing motifs.

Structural Logic Diagram

The following diagram illustrates the hierarchical analysis of the solved structure.

Figure 2: Hierarchical analysis of the crystallographic data. Note how stereochemistry (Cis/Trans) directly influences the ring conformation.

References

-

Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society. Link

-

RSC Advances. (2022). Cis–trans isomerization of dimethyl 2,3-dibromofumarate (Context on vicinal dimethyl stereochemistry). Royal Society of Chemistry. Link

-

National Institutes of Health (NIH). (2025). 2,3-Dimethylindole Compound Summary. PubChem. Link

-

Vertex Pharmaceuticals/NIH. (2025). Understanding Ring Puckering in Small Molecules. PubMed Central. Link

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A. Link

Sources

An In-depth Technical Guide to the Solubility of 2,3-Dimethylindoline-1-carbonyl chloride in Organic Solvents

Introduction

2,3-Dimethylindoline-1-carbonyl chloride is a bespoke chemical entity with significant potential in the synthesis of novel pharmaceutical compounds. As with any compound destined for use in drug development, a thorough understanding of its physicochemical properties is paramount. Among these, solubility stands out as a critical parameter, influencing everything from reaction kinetics and purification strategies to the ultimate bioavailability of a drug candidate. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 2,3-Dimethylindoline-1-carbonyl chloride in a range of common organic solvents. Given the reactive nature of acyl chlorides, this document emphasizes a systematic approach to solubility assessment, grounded in both theoretical prediction and empirical determination.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible.[1] The polarity of a molecule is a function of its dipole moment and its ability to engage in intermolecular forces such as hydrogen bonding and van der Waals forces.

2,3-Dimethylindoline-1-carbonyl chloride possesses a moderately polar carbonyl group and a reactive acyl chloride moiety. The indoline core, with its dimethyl substitution, contributes a significant non-polar character to the molecule. Acyl chlorides, as a class of compounds, are known to be highly reactive towards protic solvents, particularly water, with which they react violently to form the corresponding carboxylic acid and hydrochloric acid.[2][3] This inherent reactivity precludes their dissolution in aqueous media and necessitates the use of aprotic organic solvents for solubility studies.

The choice of an appropriate solvent is therefore a balance between matching the polarity of the solute and ensuring the solvent is inert to the highly reactive acyl chloride group. Aprotic solvents, which lack acidic protons, are the preferred choice for dissolving acyl chlorides. These can be further categorized into polar aprotic (e.g., acetone, acetonitrile, dimethylformamide) and non-polar aprotic (e.g., hexane, toluene, diethyl ether) solvents.

Predicted Solubility Profile

Based on the structural features of 2,3-Dimethylindoline-1-carbonyl chloride, a qualitative prediction of its solubility in a range of aprotic organic solvents can be made. The presence of the polar carbonyl chloride group suggests that it will exhibit some solubility in polar aprotic solvents. However, the non-polar, bicyclic indoline backbone will favor dissolution in non-polar organic solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-polar aprotic | High | The non-polar nature of hexane will readily solvate the non-polar indoline core of the molecule. |

| Toluene | Non-polar aprotic | High | The aromatic ring of toluene can engage in π-stacking interactions with the aromatic ring of the indoline, favoring dissolution. |

| Diethyl Ether | Non-polar aprotic | Moderate to High | Ether is a relatively non-polar solvent that can also act as a hydrogen bond acceptor, potentially interacting with any residual moisture. |

| Dichloromethane (DCM) | Polar aprotic | High | DCM is a versatile solvent with a moderate polarity that is often used for reactions involving acyl chlorides. |

| Tetrahydrofuran (THF) | Polar aprotic | Moderate to High | THF is a polar aprotic ether that is a good solvent for a wide range of organic compounds. |

| Ethyl Acetate | Polar aprotic | Moderate | The ester functionality of ethyl acetate provides a moderate polarity that may be suitable for dissolving the title compound. |

| Acetone | Polar aprotic | Moderate to Low | Acetone is a highly polar aprotic solvent; the high polarity may not be optimal for the non-polar indoline moiety. |

| Acetonitrile | Polar aprotic | Low | Acetonitrile is a highly polar solvent, and its polarity may be too high to effectively solvate the largely non-polar solute. |

| Dimethylformamide (DMF) | Polar aprotic | Low | DMF is a highly polar aprotic solvent, and its high polarity is unlikely to be compatible with the non-polar regions of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Low | DMSO is a very polar aprotic solvent and is generally not a good choice for non-polar compounds. |

Experimental Protocols for Solubility Determination

A two-tiered approach is recommended for the experimental determination of the solubility of 2,3-Dimethylindoline-1-carbonyl chloride. A rapid qualitative assessment can be used for initial screening, followed by a more rigorous quantitative method for precise measurements.

Qualitative Solubility Assessment

This method provides a quick and efficient way to screen a range of solvents and estimate the approximate solubility.

Methodology:

-

Preparation: Add approximately 10 mg of 2,3-Dimethylindoline-1-carbonyl chloride to a series of dry, labeled test tubes.

-

Solvent Addition: To each test tube, add 1 mL of the selected organic solvent.

-

Observation: Vigorously agitate the test tubes for 1-2 minutes at a constant temperature.

-

Assessment: Visually inspect the tubes for the presence of undissolved solid.

-

Classification: Classify the solubility as:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid remains, but a significant portion has dissolved.

-

Insoluble: The majority of the solid remains undissolved.

-

Quantitative Solubility Determination: The Gravimetric Method

The gravimetric method is a reliable and straightforward technique for the quantitative determination of solubility.[4][5] It involves preparing a saturated solution, evaporating the solvent, and weighing the residual solute.

Methodology:

-

Saturated Solution Preparation:

-

Add an excess of 2,3-Dimethylindoline-1-carbonyl chloride to a known volume of the chosen solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Isolation of Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe.

-

-

Solvent Evaporation:

-

Transfer the supernatant to a pre-weighed, dry evaporating dish.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) in a fume hood. Avoid heating, as this can lead to decomposition of the acyl chloride.

-

-

Mass Determination:

-

Once the solvent has completely evaporated, weigh the evaporating dish containing the solid residue.

-

The difference in weight before and after evaporation gives the mass of the dissolved solute.

-

-

Calculation:

-

Solubility (g/L) = (Mass of residue (g) / Volume of supernatant (L))

-

Caption: Experimental workflows for solubility determination.

Spectroscopic Methods for High-Throughput Screening

For rapid screening of a large number of solvents or analogues of the target compound, spectroscopic methods such as UV-Vis spectroscopy can be employed.[6][7][8] This technique relies on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of 2,3-Dimethylindoline-1-carbonyl chloride of known concentrations in a transparent solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

-

Saturated Solution Preparation: Prepare saturated solutions in the solvents of interest as described in the gravimetric method.

-

Measurement: After appropriate dilution to fall within the range of the calibration curve, measure the absorbance of the saturated solutions.

-

Concentration Determination: Use the calibration curve to determine the concentration of the solute in the saturated solutions.

Caption: Workflow for spectroscopic solubility determination.

Data Interpretation and Reporting

The results of the solubility studies should be reported in a clear and concise manner. For qualitative data, a descriptive summary is appropriate. For quantitative data, solubility should be expressed in standard units such as grams per liter (g/L) or moles per liter (mol/L). It is also crucial to report the temperature at which the solubility was determined, as solubility is a temperature-dependent property.[4]

Safety Precautions

2,3-Dimethylindoline-1-carbonyl chloride is an acyl chloride and should be handled with extreme care in a well-ventilated fume hood.[9][10] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. Acyl chlorides react violently with water and other protic substances, releasing corrosive hydrogen chloride gas.[2] Therefore, all glassware must be scrupulously dried before use, and exposure to atmospheric moisture should be minimized. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

A comprehensive understanding of the solubility of 2,3-Dimethylindoline-1-carbonyl chloride is a critical first step in its journey from a laboratory chemical to a potential pharmaceutical intermediate. This guide has provided a robust framework for both predicting and experimentally determining its solubility in a range of organic solvents. By combining theoretical knowledge with rigorous experimental practice, researchers can generate the reliable data needed to advance their drug discovery and development programs.

References

- Determination of Solubility by Gravimetric Method. (n.d.).

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

- Spectroscopic Techniques. (n.d.). Solubility of Things.

- Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry.

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (n.d.). ACS Publications - Analytical Chemistry.

- Polarity of Solvents. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21.

- Diphenylchloromethane acyl chloride. (n.d.). Solubility of Things.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- SAFETY DATA SHEET. (2017).

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (n.d.). ACS Publications - Analytical Chemistry.

- Hoye, T. R. (2022). Properties of Common Organic Solvents. Chem 2312H.

- Polarity Index. (n.d.).

- Solvent Polarity Table. (n.d.). Scribd.

- an introduction to acyl chlorides (acid chlorides). (n.d.). Chemguide.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011).

- 4 - Solubility - Gravimetric Method. (n.d.). Scribd.

- Gravimetric Analysis. (n.d.). Wired Chemist.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- AS/A-Level Chemistry - Acyl Chloride. (2021). Tuttee Academy.

- Properties of Acyl Halides. (2023). Chemistry LibreTexts.

- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.

- Solubility of Organic Compounds. (2023).

- Gravimetric analysis. (n.d.). Britannica.

- SAFETY DATA SHEET. (2009). Thermo Fisher Scientific.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

Sources

- 1. chem.ws [chem.ws]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. royaldesign.cdn.storm.io [royaldesign.cdn.storm.io]

- 10. fishersci.com [fishersci.com]

Technical Guide: Thermogravimetric Analysis of 2,3-Dimethylindoline-1-carbonyl Chloride

[1]

Executive Summary & Compound Profile

2,3-Dimethylindoline-1-carbonyl chloride (approximate MW: 209.67 g/mol ) is a reactive electrophile used primarily as a derivatizing agent or intermediate in the synthesis of ureas, carbamates, and complex heterocycles.[1] Structurally, it consists of a saturated indoline (2,3-dihydroindole) ring substituted with methyl groups at the 2 and 3 positions, and a chlorocarbonyl moiety at the nitrogen.

Unlike simple alkyl carbamoyl chlorides, the cyclic nature of the indoline nitrogen prevents the facile elimination to isocyanates (a common decomposition pathway for acyclic analogs). Consequently, its thermal decomposition profile is governed by retro-phosgenation or radical fragmentation , making TGA a critical tool for determining process safety limits and maximum handling temperatures.[2]

Key Physicochemical Characteristics (Predicted)

| Property | Value / Behavior | Relevance to TGA |

| Physical State | Low-melting solid or viscous oil | Requires hermetic sealing or rapid loading to prevent liquefaction/hydrolysis.[2] |

| Reactivity | Hydrolyzes to HCl + Amine | Critical: Sample must be prepared in a dry box; TGA purge must be anhydrous.[2] |

| Volatility | Low (High BP expected >200°C) | Mass loss is likely due to decomposition rather than evaporation.[2] |

| Chirality | 2,3-Dimethyl substitution | Diastereomers (cis/trans) may show slight variations in melting endotherms (DTA/DSC signal).[2] |

Experimental Methodology

To ensure data integrity and safety, the following protocol utilizes a Self-Validating System approach. Every step includes a check to confirm the sample has not degraded prior to analysis.

Sample Preparation (The "Dry Chain")

Carbamoyl chlorides release HCl upon contact with atmospheric moisture.[2] A TGA trace showing an immediate mass loss at ambient temperature indicates compromised sample integrity.[2]

-

Environment: All handling must occur in a glovebox or glovebag under

or -

Crucible Selection: Use Aluminum oxide (

) or Platinum ( -

Loading: Load 5–10 mg of sample. If the instrument is not in the glovebox, seal the pan in a transfer vial and load immediately before the run.

Instrument Parameters

| Parameter | Setting | Rationale |

| Carrier Gas | Nitrogen ( | Inert atmosphere prevents oxidative degradation, isolating thermal stability.[2] |

| Flow Rate | 40–60 mL/min | Sufficient sweep to remove evolved HCl and prevent sensor corrosion.[2] |

| Heating Rate | 10°C/min (Standard) | Balance between resolution and experimental time. |

| Temperature Range | 30°C to 600°C | Covers melting, primary decomposition, and carbonization.[2] |

| Isothermal Hold | Optional: 10 min @ 30°C | Validation Step: If mass drops >1% during this hold, the sample is wet/hydrolyzing. |

Anticipated Thermal Profile & Mechanism

Based on the behavior of structural analogs (e.g.,

Zone I: Stability & Volatiles (30°C – 160°C)

-

Behavior: The baseline should remain flat.[2]

-

Artifacts: A mass loss of 1–5% in this region typically indicates residual solvent (e.g., toluene, dichloromethane) from synthesis or hydrolysis products (HCl).

-

DTA/DSC Signal: A sharp endotherm in this range corresponds to the melting point (likely 80–120°C range depending on isomer purity).[2]

Zone II: Primary Decomposition (180°C – 300°C)[1]

-

Onset (

): Expected between 180°C and 220°C . -

Mechanism: Unlike acyclic analogs that split into isocyanates, the indoline ring forces a different pathway. The primary degradation likely involves de-chlorocarbonylation (loss of CO and Cl species) or cleavage of the N-CO bond.

-

Mass Loss: A significant step (approx. 30–40%) corresponding to the loss of the carbonyl chloride group (

, MW ~63.5) or reversion to the indoline core.[2]

Zone III: Carbonization (300°C – 600°C)

-

Behavior: Gradual mass loss as the remaining indoline core undergoes fragmentation and aromatization to form char.[2]

Visualization: Decomposition Pathway

The following diagram illustrates the logical flow of the thermal degradation mechanism and the experimental workflow.

Figure 1: Thermal degradation logic and TGA workflow for N-substituted carbamoyl chlorides.

Kinetic Analysis & Shelf-Life Prediction

For drug development, determining the "Time to 1% Degradation" (

Protocol: Modulated TGA or Variable Heating Rate

-

Run 3 experiments at heating rates (

) of 5, 10, and 20°C/min. -

Apply the Flynn-Wall-Ozawa (FWO) Method:

Where -

Calculate

: Use the Arrhenius equation to extrapolate the rate constant to 25°C.

Acceptance Criteria:

-

For pharmaceutical intermediates, a predicted

of >2 years at 25°C is typically required. If

Safety & Evolved Gas Analysis (EGA)

The decomposition of this compound presents specific chemical hazards.

Hazard Identification

-

Phosgene (

): While less likely than in primary carbamoyl chlorides, thermal rearrangement can theoretically generate transient phosgene.[2] -

Hydrogen Chloride (

): Generated immediately upon contact with trace moisture or during H-abstraction decomposition.[2]

TGA-MS Coupling (Recommended)

To confirm the decomposition products, couple the TGA exhaust to a Mass Spectrometer.[3] Monitor the following

Figure 2: Safety configuration for handling evolved gases during TGA of acyl chlorides.

References

-

National Institutes of Health (NIH). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides. PubChem.[2][4] Available at: [Link][2]

-

Mettler Toledo. Thermal Analysis of Pharmaceuticals: Shelf Life prediction using TGA. Available at: [Link][2]

- ASTM International.ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.

-

Netzsch Analyzing & Testing. Evolved Gas Analysis (EGA) in Thermogravimetry. Available at: [Link]

Potential biological activity of 2,3-dimethylindoline amides

The following technical guide provides an in-depth analysis of 2,3-dimethylindoline amides, synthesizing current medicinal chemistry principles with specific biological data.

Synthetic Strategies, Stereochemical Control, and Biological Applications[1]

Executive Summary

The indoline (2,3-dihydroindole) scaffold is recognized as a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Within this class, 2,3-dimethylindoline amides represent a specialized subclass where the introduction of methyl groups at the C2 and C3 positions introduces critical conformational constraints and chirality .

This guide explores how the 2,3-dimethyl substitution pattern enhances pharmacological potency by restricting bond rotation (reducing the entropic penalty of binding) and increasing lipophilicity. We examine their utility in oncology (kinase inhibition), neurology (melatonin receptor modulation), and antimicrobial therapeutics.

Structural Rationale & Stereochemistry

The "Conformational Lock" Effect

Unlike the planar indole, the indoline ring is puckered. The addition of methyl groups at C2 and C3 creates a crowded environment that restricts the flexibility of the nitrogen lone pair and the attached amide side chain.

-

Lipophilicity: The two methyl groups increase the logP, enhancing membrane permeability and blood-brain barrier (BBB) penetration, crucial for CNS targets.

-

Stereochemistry: The 2,3-dimethyl substitution creates two chiral centers, leading to cis and trans diastereomers.

-

cis-2,3-Dimethylindoline: Often the thermodynamic product of catalytic hydrogenation. The methyl groups are on the same face, creating a distinct hydrophobic "shelf."

-

trans-2,3-Dimethylindoline: chemically harder to access but offers a wider vector for substituent projection.

-

Mechanism of Action (General)

The amide linker serves as the primary "hydrogen bond acceptor/donor" motif, interacting with residues like Serine or Threonine in receptor pockets. The 2,3-dimethylindoline core acts as the "hydrophobic anchor," slotting into lipophilic pockets (e.g., the ATP-binding site of kinases or the MT1 receptor pocket).

Figure 1: Mechanistic workflow of ligand-receptor interaction highlighting the structural contributions of the scaffold.

Synthetic Pathways[2][3][4][5]

The synthesis of these amides typically proceeds via the reduction of a 2,3-dimethylindole precursor, followed by resolution and acylation.

Route A: Fischer Indole to Amide

-

Cyclization: Reaction of phenylhydrazine with 2-butanone yields 2,3-dimethylindole.

-

Reduction: Catalytic hydrogenation (H2/PtO2) or hydride reduction (NaCNBH3/AcOH) predominantly yields cis-2,3-dimethylindoline .

-

Acylation: Coupling with an acid chloride (R-COCl) or carboxylic acid (EDC/HOBt) installs the amide.

Route B: Stereoselective Considerations

To access the trans isomer or specific enantiomers, chiral resolution using tartaric acid or chiral HPLC is often required post-reduction and pre-acylation.

Figure 2: Step-by-step synthetic pathway for generating the target scaffold.

Therapeutic Applications & Data

Oncology (Kinase & Tubulin Inhibition)

Indoline amides have shown potent cytotoxicity against lung (A549) and breast (MCF-7) cancer lines. The 2,3-dimethyl substitution is critical for inhibiting tubulin polymerization , preventing cancer cell mitosis.

-

Data Insight: 2,3-dimethylindole derivatives have demonstrated IC50 values as low as 2.5 nM in lung carcinoma models [1].

Neurology (Melatonin Receptors)

N-acyl indolines are structural bioisosteres of melatonin. The 2,3-dimethyl group mimics the C2-C3 bond of the indole core of melatonin but provides better metabolic stability against oxidation.

-

Target: MT1 and MT2 receptors (G-protein coupled).

-

Application: Sleep disorders and neuroprotection.

Antimicrobial Activity

Indoline amides, particularly those with hydrazone linkers, have shown efficacy against Gram-positive bacteria (S. aureus) by inhibiting DNA Gyrase B .

Summary of Potential Activity

| Therapeutic Area | Target Mechanism | Key Substituent (R-Group) | Est. Potency (IC50/MIC) |

| Oncology | Tubulin Polymerization | 3,4,5-trimethoxyphenyl | < 10 nM (IC50) |

| Neurology | MT1/MT2 Agonist | 2-iodoethyl / alkyl | 0.1 - 50 nM (Ki) |

| Antimicrobial | DNA Gyrase Inhibition | 4-fluorophenyl | 4 - 8 µg/mL (MIC) |

| Anti-inflammatory | COX-2 Inhibition | 4-chlorobenzoyl | 0.05 µM (IC50) |

Experimental Protocols

Protocol A: Synthesis of cis-N-(4-chlorobenzoyl)-2,3-dimethylindoline

Objective: To synthesize a lipophilic amide derivative for biological screening.

-

Reduction: Dissolve 2,3-dimethylindole (10 mmol) in glacial acetic acid (20 mL). Add NaCNBH3 (30 mmol) portion-wise at 0°C. Stir at RT for 2 hours. Neutralize with NaOH, extract with EtOAc.

-

Coupling: Dissolve the crude cis-2,3-dimethylindoline (5 mmol) in dry DCM (15 mL) containing Et3N (1.5 eq).

-

Addition: Add 4-chlorobenzoyl chloride (5.5 mmol) dropwise at 0°C.

-

Workup: Stir for 4 hours. Wash with 1N HCl, then sat. NaHCO3. Dry over MgSO4.

-

Purification: Flash chromatography (Hexane:EtOAc 8:2).

-

Validation: Verify structure via 1H-NMR. Note: The cis-methyl protons typically appear as doublets with specific coupling constants distinct from trans.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Evaluate antiproliferative activity against A549 cells.

-

Seeding: Plate A549 cells (5 x 10^3 cells/well) in 96-well plates. Incubate for 24h.

-

Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.01 - 100 µM).

-

Incubation: Incubate for 48h at 37°C, 5% CO2.

-

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

-

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Future Outlook

The 2,3-dimethylindoline scaffold is ripe for evolution into PROTACs (Proteolysis Targeting Chimeras). By attaching an E3 ligase ligand to the amide nitrogen via a PEG linker, researchers could degrade specific oncogenic proteins rather than merely inhibiting them.

References

-

Synthesis and cytotoxic studies of 2,3-dimethylindoles and tetrahydrocarbazoles. Source: ResearchGate.[1][2] URL:[Link]

-

Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Source: National Institutes of Health (PMC). URL:[Link]

-

Acylhydrazones and Their Biological Activity: A Review. Source: National Institutes of Health (PMC). URL:[Link]

- Separation and purification of cis and trans isomers (Patent US3880925A).

Sources

CAS number and molecular weight of 2,3-Dimethylindoline-1-carbonyl chloride

[1]

Executive Summary

2,3-Dimethylindoline-1-carbonyl chloride (CAS 126535-39-5 ) is a specialized electrophilic building block used in the synthesis of complex ureas and carbamates within medicinal chemistry.[1][2] As a carbamoyl chloride derivative of the indoline scaffold, it serves as a critical intermediate for introducing the rigid, lipophilic 2,3-dimethylindoline moiety into drug candidates—a modification often employed to restrict conformational freedom and enhance metabolic stability compared to open-chain analogs.[1]

This guide details the chemical identity, validated synthesis protocols using triphosgene (to avoid gaseous phosgene handling), and downstream reactivity profiles of this compound.

Chemical Identity & Physicochemical Profile[1][3][4][5]

The compound exists as a reactive intermediate, typically synthesized in situ or isolated as a solid/oil depending on the diastereomeric ratio (cis/trans) of the starting material.

| Parameter | Data |

| Chemical Name | 2,3-Dimethylindoline-1-carbonyl chloride |

| IUPAC Name | 1-(Chlorocarbonyl)-2,3-dimethyl-2,3-dihydro-1H-indole |

| CAS Number | 126535-39-5 |

| Molecular Formula | C₁₁H₁₂ClNO |

| Molecular Weight | 209.67 g/mol |

| Monoisotopic Mass | 209.06 Da |

| Structural Class | Carbamoyl Chloride (Indoline derivative) |

| Stereochemistry | Contains 2 chiral centers (C2, C3).[1][3][4] Commercial starting materials are often cis/trans mixtures. |

Synthesis & Manufacturing

Strategic Considerations

While phosgene gas is the classical reagent for generating carbamoyl chlorides, modern laboratory safety protocols favor the use of Triphosgene (Bis(trichloromethyl) carbonate) . Triphosgene is a crystalline solid that is safer to handle, weigh, and store, yet it decomposes in situ to generate phosgene equivalents upon nucleophilic attack.

Validated Synthesis Protocol (Triphosgene Method)

Objective: Synthesis of 2,3-Dimethylindoline-1-carbonyl chloride from 2,3-dimethylindoline.

Reagents:

-

Substrate: 2,3-Dimethylindoline (CAS 22120-50-9 for mixture).[1][5][6][7]

-

Reagent: Triphosgene (0.35–0.40 eq. per eq. of amine).[4][8][9]

-

Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.1 eq.).

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Methodology:

-

Preparation: In a flame-dried Round Bottom Flask (RBF) under Nitrogen/Argon atmosphere, dissolve Triphosgene (0.35 eq) in anhydrous DCM. Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve 2,3-Dimethylindoline (1.0 eq) and Et₃N (1.1 eq) in DCM. Add this solution dropwise to the Triphosgene solution over 30 minutes. Critical: Slow addition prevents the formation of the symmetric urea byproduct by keeping the concentration of free amine low relative to the phosgene source.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS (aliquot quenched with methanol to observe the methyl carbamate adduct, as the chloride itself is unstable on LC columns).

-

Workup: Quench with cold water. Wash the organic layer rapidly with 0.1 N HCl (to remove unreacted amine/base) followed by brine.

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The product is typically obtained as a viscous oil or low-melting solid and is sufficiently pure for immediate use.[1]

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway from the parent amine to the carbamoyl chloride using Triphosgene.

Figure 1: Synthesis of 2,3-Dimethylindoline-1-carbonyl chloride via Triphosgene-mediated carbonylation.

Reactivity & Applications in Drug Discovery

Carbamoyl chlorides are "hard" electrophiles that react preferentially with primary and secondary amines, alcohols, and thiols.

Urea Synthesis (Scaffold Decoration)

The primary application of this building block is the formation of unsymmetrical ureas .

-

Protocol: React the crude carbonyl chloride with a secondary amine (e.g., piperazine, morpholine) in the presence of a non-nucleophilic base (e.g., DIPEA) in DCM or DMF.

-

Utility: This linkage is common in GPCR antagonists (e.g., orexin receptor antagonists) where the indoline core provides a constrained hydrophobic anchor.

Carbamate Synthesis

Reaction with alcohols (R-OH) yields carbamates.[1] This is often used to create prodrugs or to modulate the physicochemical properties (LogP) of a lead compound.

-

Catalysis: Often requires DMAP (4-Dimethylaminopyridine) catalysis if the alcohol is sterically hindered.[1]

Stereochemical Implications

Since 2,3-dimethylindoline contains two chiral centers, the resulting carbonyl chloride will retain the stereochemistry of the starting material.

-

Cis-isomer (meso-like connectivity but chiral in 1-subst form): Substituents on the same face.[1]

-

Trans-isomer: Substituents on opposite faces.[1]

-

Note: If using a racemic mixture of the trans-isomer, the resulting ureas will be diastereomeric mixtures if the coupling partner is also chiral.[1]

Functionalization Workflow

Figure 2: Divergent reactivity profile for the synthesis of ureas and carbamates.[1]

Safety & Handling Protocols

Warning: Carbamoyl chlorides are lachrymators and corrosive . They hydrolyze to release HCl and the parent amine.

-

Engineering Controls: All operations must be performed in a properly functioning chemical fume hood.

-

PPE: Wear chemical-resistant gloves (Nitrile or Laminate), safety goggles, and a lab coat.

-

Quenching: Unreacted carbonyl chloride should be quenched with methanol (forming the methyl carbamate) or aqueous ammonia before disposal. Do not dispose of the active chloride directly into aqueous waste streams to avoid delayed gas evolution.

-

Storage: Store under inert atmosphere (Argon) at 2–8°C. Moisture sensitive.

References

-

Chemical Identity: 1H-Indole-1-carbonyl chloride, 2,3-dihydro-2,3-dimethyl- (CAS 126535-39-5).[1] ChemSrc. Link

-

Synthesis Methodology: Triphosgene in Organic Synthesis: A Safer Reagent for Carbonyl Chlorides. National Institutes of Health (PMC). Link

-

Parent Amine Data: 2,3-Dimethylindoline (CAS 22120-50-9).[1][5][6] Sigma-Aldrich Product Database. Link

-

Reaction Application: Synthesis of Indoline-1-carbonyl chloride derivatives. University of Bristol Research Portal. Link

Sources

- 1. Page 35-892501 to 910000 - Cas List Page - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]

- 2. 117086-91-6|Indoline-1-carbonyl chloride|BLD Pharm [bldpharm.com]

- 3. lookchem.com [lookchem.com]

- 4. clearsynth.com [clearsynth.com]

- 5. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 6. 2,3-Dimethylindoline | 22120-50-9 [sigmaaldrich.cn]

- 7. 2,3-Dimethylindoline | 22120-50-9 [sigmaaldrich.com]

- 8. namiki-s.co.jp [namiki-s.co.jp]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of Novel Amides using 2,3-Dimethylindoline-1-carbonyl chloride

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of amides utilizing 2,3-Dimethylindoline-1-carbonyl chloride as a key reagent. Amide bonds are fundamental linkages in a vast array of pharmaceuticals and biologically active molecules. The indoline scaffold, in particular, is a privileged structure in medicinal chemistry, known for its presence in numerous therapeutic agents.[1][2] This protocol details a reliable method for coupling 2,3-Dimethylindoline-1-carbonyl chloride with various primary and secondary amines. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, outline critical safety precautions, and offer insights into data interpretation and troubleshooting. The methodologies described herein are designed to be reproducible and scalable for applications in drug discovery and process development.

Introduction and Scientific Principle

Amide bond formation is one ofthe most crucial reactions in organic synthesis, particularly within the pharmaceutical industry. While numerous methods exist, the acylation of amines with acyl chlorides remains a highly efficient and widely used strategy due to the high reactivity of the acyl chloride electrophile.[3][4]

The core of this protocol involves the nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of 2,3-Dimethylindoline-1-carbonyl chloride. This forms a tetrahedral intermediate which subsequently collapses, expelling a chloride ion as a leaving group and forming the stable amide bond.[5][6] A non-nucleophilic base is typically required to quench the hydrogen chloride (HCl) byproduct, which would otherwise protonate the amine starting material and render it unreactive.[6]

The 2,3-dimethylindoline moiety offers a rigid, three-dimensional scaffold that can be exploited to explore new chemical space in drug design, making the amides derived from this protocol of significant interest for generating novel compound libraries.[7][8]

Experimental Protocol: Amide Synthesis

This section details the complete workflow for the synthesis of a target amide from 2,3-Dimethylindoline-1-carbonyl chloride and a representative amine.

Materials and Equipment

-

Reagents:

-

2,3-Dimethylindoline-1-carbonyl chloride

-

Primary or Secondary Amine (e.g., Aniline, Benzylamine, Morpholine)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

-

-

Equipment:

-

Round-bottom flasks and magnetic stir bars

-

Magnetic stirrer hotplate

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates and chamber

-

Standard analytical equipment (NMR, LC-MS)

-

Step-by-Step Synthesis Procedure

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired amine (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Base Addition: Add triethylamine (1.2 - 1.5 eq.) to the stirring solution. The addition of a base is critical to neutralize the HCl generated during the reaction.[6][9]

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is essential to control the exothermic nature of the reaction and minimize potential side reactions.

-

Acyl Chloride Addition: Dissolve 2,3-Dimethylindoline-1-carbonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold, stirring amine solution over 10-15 minutes. A white precipitate of triethylammonium chloride will likely form.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress should be monitored by TLC by observing the consumption of the starting amine.

-

Workup - Quenching: Upon completion, quench the reaction by adding deionized water.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally, brine. The acidic wash removes excess amine and base, while the basic wash removes any remaining acidic impurities.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude amide product using flash column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.

Workflow Visualization

Caption: Amide Synthesis Workflow Diagram.

Data Summary and Expected Results

The described protocol is versatile and can be applied to a range of amine nucleophiles. Below is a table summarizing typical reaction parameters and expected outcomes.

| Amine Type | Amine Example | Base Equiv. | Reaction Time (h) | Typical Yield (%) | Notes |

| Primary Aliphatic | Benzylamine | 1.2 | 1 - 2 | > 90% | Highly nucleophilic; reaction is typically fast and clean. |

| Secondary Aliphatic | Morpholine | 1.2 | 1 - 2 | > 90% | Similar reactivity to primary aliphatic amines. |

| Primary Aromatic | Aniline | 1.5 | 2 - 4 | 75 - 85% | Less nucleophilic due to delocalization of the lone pair into the ring. |

| Hindered Amine | tert-Butylamine | 1.5 | 4 - 8 | 50 - 70% | Steric hindrance can slow the reaction rate, requiring longer times. |

Safety and Handling Precautions

Working with acyl chlorides requires strict adherence to safety protocols due to their hazardous nature.

-

Acyl Chloride Hazard: 2,3-Dimethylindoline-1-carbonyl chloride, like other acyl chlorides, is corrosive, a lachrymator, and reacts violently with water and other protic solvents to release corrosive HCl gas.[10][11] All manipulations must be performed in a certified chemical fume hood.[12]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[13][14]

-

Handling: Handle the acyl chloride under an inert atmosphere (nitrogen or argon) to prevent hydrolysis from atmospheric moisture. Use oven-dried glassware and anhydrous solvents.[10]

-

Spills: In case of a small spill, absorb the material with an inert, dry absorbent such as sand or vermiculite and place it in a sealed container for hazardous waste disposal. Do not use water.[11]

-

Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Inactive amine (protonated).2. Decomposed acyl chloride (hydrolyzed).3. Amine is poorly nucleophilic. | 1. Ensure sufficient base (1.2-1.5 eq.) is used.[9]2. Use fresh or properly stored acyl chloride. Ensure anhydrous conditions.3. Increase reaction time or gently heat the mixture (e.g., to 40 °C). |

| Multiple Products | 1. Reaction temperature too high.2. Diacylation of a primary amine. | 1. Maintain cooling at 0 °C during the addition of the acyl chloride.2. Use a slight excess of the amine relative to the acyl chloride. |

| Difficult Workup | Emulsion formation during extraction. | Add more brine to the separatory funnel to help break the emulsion. If necessary, filter the entire mixture through a pad of celite. |

References

-

Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved from [Link]

-

StudySmarter. (2023, October 20). Amide Formation: Mechanism & Acyl Chloride. Retrieved from [Link]

-

Clark, J. (n.d.). The Preparation of Amides. Chemguide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Pearson. (2024, July 8). Show how you would use appropriate acyl chlorides and amines to synthesize the following amides. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. Retrieved from [Link]

-

ScienceLab.com. (2005, November 10). Acetyl chloride MSDS. Retrieved from [Link]

-

IPCS. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7053, 2,3-Dimethylindole. Retrieved from [Link]

-

Organic Chemistry Portal. (2012, September 13). Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. Retrieved from [Link]

-

Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01). Retrieved from [Link]

-

ChemRxiv. (2023, July 31). Catalytic, Dearomative 2,3-Difluorination of Indoles. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for the preparation of 2-arylindole-4-carboxylic amides. Retrieved from [Link]

-

Kang, I.-J., et al. (2009). Design and synthesis of indole, 2,3-dihydro-indole, and 3,4-dihydro-2H-quinoline-1-carbothioic acid amide derivatives as novel HCV inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4357-4361. Retrieved from [Link]

- Google Patents. (n.d.). WO2007059922A1 - Synthesis of carbon acid amides.

-

Efremov, A. M., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7545. Retrieved from [Link]

-

Maclaren, J. A. (1977). Synthesis of 2-Oxo-3-phenylimidazolidine-1-carbonyl chloride. Australian Journal of Chemistry, 30(2), 455-457. Retrieved from [Link]

-

YouTube. (2019, January 18). Reaction of enamines and acid chlorides. Retrieved from [Link]

-

Aksenov, D. A., et al. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molecules, 27(9), 2953. Retrieved from [Link]

-

Zhang, Z., et al. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. Nature Communications, 13(1), 404. Retrieved from [Link]

-

Reddit. (2024, September 14). Acid chloride reaction with amine. r/OrganicChemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

-

Technical Disclosure Commons. (2022, July 1). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Retrieved from [Link]

-

Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Design and synthesis of indole, 2,3-dihydro-indole, and 3,4-dihydro-2H-quinoline-1-carbothioic acid amide derivatives as novel HCV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. studysmarter.co.uk [studysmarter.co.uk]

- 4. pearson.com [pearson.com]

- 5. Khan Academy [khanacademy.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2,3-Dimethylindole = 97 91-55-4 [sigmaaldrich.com]

- 8. 2,3-Dimethylindole | C10H11N | CID 7053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 11. nj.gov [nj.gov]

- 12. carlroth.com [carlroth.com]

- 13. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]

- 14. chemos.de [chemos.de]

Strategic Application of 2,3-Dimethylindoline-1-carbonyl Chloride in Medicinal Chemistry

[1]

Executive Summary

2,3-Dimethylindoline-1-carbonyl chloride represents a high-value electrophilic building block for the synthesis of conformationally restricted urea derivatives. Unlike simple phenyl- or alkyl-carbamoyl chlorides, the 2,3-dimethylindoline core offers unique medicinal chemistry advantages: it introduces significant steric bulk proximal to the urea linkage, restricts rotameric freedom, and blocks common metabolic soft spots (C2/C3 oxidation) inherent to the indoline scaffold.[1]

This application note provides a rigorous technical guide for utilizing this reagent to generate libraries of bioactive ureas, emphasizing stereochemical integrity and reaction optimization.

Part 1: Chemical Profile & Handling[1]

Structural Properties

The reagent consists of an indoline bicyclic system with methyl substitutions at the 2 and 3 positions, activated by a carbamoyl chloride moiety at N1.[1]

| Property | Description | MedChem Implication |

| Core Scaffold | Indoline (2,3-dihydro-1H-indole) | Reduced aromaticity compared to indole; higher Fsp3 character.[1] |

| Electrophile | Carbamoyl Chloride (-N-CO-Cl) | Highly reactive toward nucleophiles (amines, alcohols); moisture sensitive.[1] |

| Substitution | 2,3-Dimethyl | Critical: Creates steric hindrance; exists as cis or trans diastereomers. |

| Chirality | 2 Stereocenters | Potential for use as a Chiral Derivatizing Agent (CDA) if enantiopure. |

Stability & Storage (Critical)

Carbamoyl chlorides are prone to hydrolysis, yielding the corresponding carbamic acid, which spontaneously decarboxylates to the secondary amine (2,3-dimethylindoline).[1]

-

Storage: Store under Argon/Nitrogen at -20°C.

-

Handling: Allow the bottle to warm to room temperature before opening to prevent condensation.

-

Quality Check: If the solid/oil contains white crystalline precipitate (amine hydrochloride salt), significant hydrolysis has occurred.[1]

Part 2: Core Application – Synthesis of Unsymmetrical Ureas

The primary application is the synthesis of 1,1,3-trisubstituted ureas via nucleophilic substitution with primary or secondary amines.[1] This reaction is favored over isocyanate methods when the requisite isocyanate is unstable or unavailable.

Reaction Mechanism & Pathway

The reaction proceeds via an addition-elimination mechanism. The nucleophilic amine attacks the carbonyl carbon, displacing the chloride ion. A non-nucleophilic base is required to scavenge the generated HCl.

Figure 1: Mechanistic pathway for urea formation.[1] High-contrast colors denote reactants (Blue), intermediates (Yellow), and products (Green).[1]

Standard Protocol: Aminolysis

Objective: Synthesis of N-(2,3-dimethylindolin-1-ylcarbonyl)-N'-aryl/alkyl urea.[1]

Reagents:

-

2,3-Dimethylindoline-1-carbonyl chloride (1.0 equiv)[1]

-

Amine substrate (1.1 equiv)[1]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)[1]

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous][1]

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.

-

Solvation: Dissolve the Amine substrate (1.1 equiv) and DIPEA (1.5 equiv) in anhydrous DCM (0.1 M concentration). Cool to 0°C in an ice bath.

-

Note: Pre-mixing the amine and base prevents protonation of the amine by trace acid in the chloride reagent.

-

-

Addition: Dissolve 2,3-Dimethylindoline-1-carbonyl chloride (1.0 equiv) in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 10 minutes.

-

Why? Slow addition favors the cross-coupling over potential dimerization or side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.

-

Endpoint: Disappearance of the carbamoyl chloride (often invisible on UV, check for mass) and appearance of the urea product.[1]

-

-

Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with 1N HCl (if product is not basic) to remove unreacted amine, followed by Brine.[1]

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

Part 3: Optimization & Troubleshooting

Solvent & Base Selection Matrix